molecular formula C15H17NOS B12503481 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole

2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12503481
M. Wt: 259.4 g/mol
InChI Key: HVZFWIXHCKUXTO-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both benzothiophene and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-alkynyl thioanisoles, which undergo cyclization catalyzed by gold(I)–IPr hydroxide. This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets, while the oxazole ring can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzothiophen-2-yl)-4,5-dihydro-1,3-oxazole: Lacks the 2-methylpropyl group.

    2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-1,3-oxazole: Lacks the dihydro feature.

    2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-thiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

The presence of both benzothiophene and oxazole moieties, along with the 2-methylpropyl group, gives 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole unique structural and electronic properties

Properties

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3

InChI Key

HVZFWIXHCKUXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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